
Biuret
Overview
Description
Biuret (C₂H₅N₃O₂) is a condensation product of two urea molecules, formed by heating urea above 180°C . It is best known for its role in the this compound reaction, a colorimetric assay for detecting peptide bonds in proteins and peptides . In alkaline conditions, this compound reacts with copper(II) ions to form a violet complex, making it a cornerstone of protein quantification in biochemistry . Beyond analytical chemistry, this compound serves as a non-protein nitrogen (NPN) source in ruminant nutrition, offering slower ammonia release and lower toxicity compared to urea . Its decomposition under high temperatures (>190°C) produces cyanuric acid (CYA), ammelide, and ammeline, depending on environmental conditions like flow rates and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biuret is synthesized by heating urea at around 150°C. The reaction involves the condensation of two urea molecules, resulting in the formation of this compound and the release of ammonia:
2CO(NH2)2→H2N-CO-NH-CO-NH2+NH3
Industrial Production Methods: In industrial settings, this compound is produced by heating urea in a controlled environment to ensure the desired reaction conditions. The process is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .
Types of Reactions:
Complexation: this compound forms complexes with copper ions in an alkaline solution, which is the basis of the this compound test.
Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, breaking down into urea and ammonia.
Common Reagents and Conditions:
Copper Sulfate: Used in the this compound test to form the violet-colored complex.
Sodium Hydroxide or Potassium Hydroxide: Provides the alkaline environment necessary for the this compound test.
Major Products Formed:
Copper-Biuret Complex: Formed during the this compound test, indicating the presence of peptide bonds.
Urea and Ammonia: Products of this compound hydrolysis.
Scientific Research Applications
Protein Quantification in Biological Samples
- Clinical Diagnostics : The Biuret test is extensively used in clinical laboratories to measure protein levels in urine and serum. For instance, a study demonstrated that the this compound method could effectively quantify protein levels in normal urine samples without interference from common urinary pigments or drugs . This method is crucial for monitoring nephrotoxicity during clinical trials.
- Food Analysis : In food science, the this compound test helps determine protein content in dairy products, meats, and plant-based foods. It can identify protein adulteration in non-protein food items, ensuring quality control .
Research Studies
- Biochemical Research : The test is employed in various research settings to analyze protein interactions and concentrations. A study highlighted that different amino acids and dipeptides exhibited varying reactivities when subjected to the this compound assay, providing insights into the specificity and kinetics of protein interactions .
- Fermentation Technology : In fermentation research, the this compound method aids in assessing protein concentrations during microbial growth processes. This application is vital for optimizing conditions for producing bioactive compounds .
Clinical Trials Monitoring Nephrotoxicity
A this compound method was developed to quantitatively measure proteins in urine samples collected during drug trials. The study found that this method provided reliable results with a sensitivity limit of 0.5 mg/100 mL and a coefficient of variation of 4.2% across multiple analyses . This demonstrates the method's robustness for clinical applications.
Food Quality Control
In a study evaluating wheat protein content, researchers identified significant interferences from starch and other components during this compound testing. By modifying the assay conditions, they improved accuracy in determining protein levels in wheat products . This case underscores the importance of refining methodologies for specific applications.
Data Tables
Limitations and Considerations
While the this compound test is widely used, it has limitations:
Mechanism of Action
The mechanism of action of biuret in the this compound test involves the formation of a coordination complex between copper ions and the nitrogen atoms in the this compound molecule. This complexation results in a color change from blue to violet, indicating the presence of peptide bonds. The copper ions coordinate with the nitrogen atoms, displacing hydrogen atoms under alkaline conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea (CH₄N₂O)
Key Findings :
- This compound’s slower hydrolysis in ruminants reduces ammonia toxicity risks compared to urea, which requires co-supplementation with energy sources .
- At 190°C, this compound decomposes into CYA and other byproducts, while urea decomposes directly into ammonia .
Triuret (C₃H₅N₅O₃)
Triuret (carbamylthis compound) contains three carbamoyl groups , compared to this compound’s two.
Key Findings :
- This compound hydrolase (BiuH) operates at 28°C with a Kₘ of 1.2 mM for this compound , whereas TrtA kinetics remain uncharacterized.
Cyanuric Acid (C₃H₃N₃O₃), Ammelide (C₃H₄N₄O₂), and Ammeline (C₃H₅N₅O₂)
These compounds are thermal decomposition byproducts of this compound and urea:
Key Findings :
- XRD analysis confirms this compound formation at high flow rates, while CYA dominates at lower flow rates .
- Ammelide and ammeline are structurally related to triazines but lack direct functional roles in assays or nutrition.
Functional Comparisons
Analytical Chemistry: Cross-Reactivity in Protein Assays
- This compound Reaction: Detects peptides ≥3 amino acids but cross-reacts with amino acid amides (e.g., glycinamide) and triuret .
- Bradford/Lowry Methods : More sensitive but prone to interference from detergents; this compound is less affected by lipid or carbohydrate contaminants .
Nutritional Use vs. Soybean Meal
- This compound : Provides 30–40% equivalent protein in ruminants but requires rumen microbes for utilization .
- Soybean Meal: True protein source; superior amino acid profile but cost-prohibitive in low-quality forage systems .
Substituted this compound Derivatives
1,1,3,5-Substituted this compound compounds exhibit analgesic and anti-inflammatory activity , unlike unmodified this compound . For example:
- Compound No. 40 (Table 2 in ): Novel derivative with confirmed anti-pyretic effects.
- Structure-Activity : Substitutions at R₁ and R₂ positions modulate bioavailability and potency .
Biological Activity
Biuret is a compound primarily known for its role in the agricultural sector as a nitrogen source in fertilizers. Its biological activity extends beyond this application, influencing plant physiology and microbial interactions. This article explores the biological activity of this compound, focusing on its effects on plant growth, its role in nitrogen metabolism, and its interactions with microorganisms.
Overview of this compound
This compound, chemically known as diureide of carbonic acid, is formed during the synthesis of urea and is often present as a contaminant in urea-based fertilizers. While it can serve as a nitrogen source for plants, it is also recognized for its phytotoxic effects at higher concentrations. Understanding the dual nature of this compound is crucial for optimizing its use in agricultural practices.
This compound's biological activity is primarily linked to its hydrolysis into ammonia and bicarbonate ions, which can be utilized by plants. The hydrolysis process involves specific enzymes, notably this compound hydrolase, which catalyzes the breakdown of this compound into usable nitrogen forms. This enzymatic activity is crucial for mitigating this compound toxicity and enhancing nitrogen availability.
Hydrolysis Pathway
The hydrolysis of this compound can be summarized as follows:
- Step 1: this compound is hydrolyzed into ammonium and allophanate.
- Step 2: Allophanate can further decompose into urea or be hydrolyzed into additional ammonium and bicarbonate.
This pathway illustrates how this compound can potentially act as a slow-release nitrogen fertilizer under specific conditions.
Phytotoxicity
Studies have shown that this compound can be harmful to plant growth when present in high concentrations. For instance, a study demonstrated that this compound concentrations above 0.5% negatively impacted rice plant growth by inducing toxicity symptoms such as chlorosis and stunted growth .
Tolerance Mechanisms
Research has indicated that certain transgenic plants expressing this compound hydrolase exhibit improved tolerance to this compound toxicity. In transgenic rice plants engineered to overexpress this enzyme, there was a notable increase in biomass and nitrogen accumulation compared to wild-type plants . This suggests that genetic modification may provide a viable strategy for enhancing crop resilience to this compound.
Microbial Interactions
This compound also interacts with soil microorganisms, particularly those involved in nitrogen cycling. Certain bacteria possess the ability to metabolize this compound, utilizing it as a nitrogen source. The presence of these microorganisms in the rhizosphere can enhance nutrient availability for plants while also promoting soil health.
Case Studies
- Transgenic Rice Study : A study conducted on transgenic rice plants showed that overexpression of bacterial this compound hydrolase led to enhanced tolerance against this compound toxicity. The transgenic plants not only survived higher concentrations of this compound but also showed improved growth metrics compared to non-modified controls .
- Ruminant Studies : Research involving ruminants has highlighted the role of rumen microorganisms in metabolizing this compound, suggesting that it can serve as an effective protein supplement in livestock feed . The metabolism of this compound in these animals contributes to their overall nitrogen intake and utilization.
Analytical Methods for this compound Detection
Accurate measurement of this compound levels in fertilizers is essential for assessing its potential impact on plant health. High-Performance Liquid Chromatography (HPLC) has been validated as an effective method for determining this compound content in various fertilizer formulations. A study reported recovery rates between 98% and 107%, demonstrating the method's reliability .
Method | Recovery Rate (%) | Precision (RSD %) |
---|---|---|
HPLC | 98.14 - 107.24 | 0.69 - 1.85 |
Q & A
Basic Research Questions
Q. How do I design a controlled experiment to quantify total protein concentration using the Biuret assay?
- Methodology:
- Use a split-plot experimental design to compare variables (e.g., collagen types, ultrasound application timing) .
- Prepare standard protein solutions (e.g., bovine serum albumin) for calibration.
- Optimize reaction conditions (pH 8–9, room temperature) to ensure peptide bond-copper complex formation .
- Validate results via triplicate measurements and statistical analysis (e.g., ANOVA for batch data) .
- Key Parameters: Absorbance at 540 nm, linearity of standard curve, interference correction (e.g., ammonium ions) .
Q. What are the critical limitations of the this compound reaction in modern proteomic studies?
- Methodological Considerations:
- Sensitivity: this compound detects ≥1 mg/mL protein, making it unsuitable for low-concentration samples (e.g., nano-proteomics) .
- Specificity: Interference from non-protein nitrogen sources (e.g., urea) requires pre-purification steps .
- Alternative: Combine with Bradford or Lowry assays for cross-validation .
Q. How can I standardize the this compound assay for heterogeneous biological samples?
- Protocol Optimization:
- Homogenize samples to minimize turbidity.
- Include blank controls with sample buffer to account for background absorbance.
- Use chelating agents (e.g., EDTA) to mitigate metal ion interference .
Advanced Research Questions
Q. How do I resolve contradictions in this compound-based protein quantification when comparing results across studies?
- Analytical Framework:
- PICOT Approach: Define Population (sample type), Intervention (assay conditions), Comparison (alternative methods), Outcome (accuracy metrics), and Time (reaction duration) .
- Example: "In mammalian tissue homogenates (P), does adjusting pH to 9.2 (I) versus 8.6 (C) improve coefficient of variation (O) within a 30-minute reaction (T)?"
- Conduct meta-analysis of literature data to identify variability sources (e.g., reagent lot differences, spectrophotometer calibration) .
Q. What experimental strategies can improve the reproducibility of the this compound reaction in high-throughput workflows?
- Methodology:
- Automate reagent dispensing using microplate handlers to reduce pipetting errors.
- Validate inter-assay precision using a reference material (e.g., NIST-certified protein standards).
- Implement quality control charts to monitor absorbance drift over time .
Q. How can I integrate the this compound assay with emerging techniques like ultrasonic-assisted enzymatic hydrolysis?
- Experimental Design:
- Use a split-plot randomized design to evaluate ultrasound timing (pre-treatment vs. simultaneous application) .
- Table: Comparison of hydrolysis efficiency under varying conditions.
Collagen Type | Ultrasound Timing | Hydrolysis Degree (this compound) | Antioxidant Activity (DPPH) |
---|---|---|---|
Type I | Pre-treatment | 45% ± 2.1 | 78% ± 3.5 |
Type II | Simultaneous | 52% ± 1.8 | 85% ± 2.9 |
Data adapted from enzymatic hydrolysis studies |
Q. What statistical models are appropriate for analyzing this compound assay data in multi-factorial experiments?
- Analysis Framework:
- Apply mixed-effects models to account for batch-to-batch variability and nested factors (e.g., collagen source, ultrasound parameters) .
- Use Tukey’s HSD post-hoc test for pairwise comparisons of treatment groups.
Q. Methodological Guidelines
-
Ethical & Reporting Standards:
- Disclose reagent sources, spectrophotometer specifications, and sample preparation details to ensure reproducibility .
- For clinical samples, obtain ethical clearance and document participant selection criteria per PICOT guidelines .
-
Troubleshooting Common Issues:
- Low Sensitivity: Verify copper sulfate freshness; aged reagents form precipitates, reducing reactivity .
- High Background Noise: Centrifuge samples before analysis to remove particulate matter .
Properties
IUPAC Name |
carbamoylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMTUPIZMNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026783 | |
Record name | Imidodicarbonic diamide | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Imidodicarbonic diamide | |
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Record name | Imidodicarbonic diamide | |
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Solubility |
SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |
Record name | IMIDODICARBONIC DIAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.467 @ -5 °C/4 °C | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |
CAS No. |
108-19-0 | |
Record name | Biuret | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |
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Record name | Biuret | |
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Record name | Imidodicarbonic diamide | |
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Record name | Imidodicarbonic diamide | |
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Record name | Biuret | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |
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Record name | IMIDODICARBONIC DIAMIDE | |
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Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190 °C, DECOMP | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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